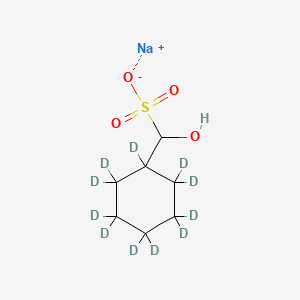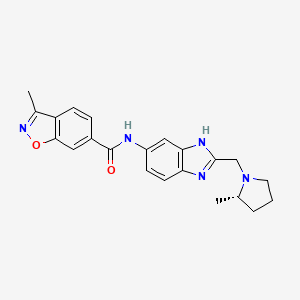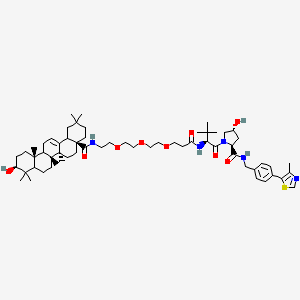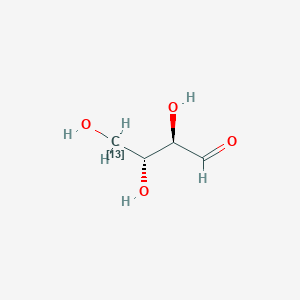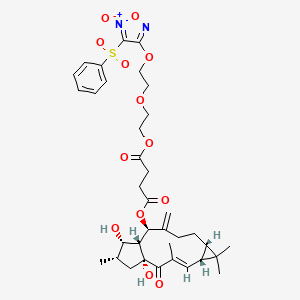![molecular formula C28H38N6O6S B12407390 [Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
[Ala2] Met-Enkephalinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ala2] Met-Enkephalinamide is a synthetic analogue of the naturally occurring peptide methionine enkephalin. Methionine enkephalin is an endogenous ligand for the opiate receptor in the brain, playing a crucial role in pain modulation and other physiological processes . This compound is designed to mimic the effects of methionine enkephalin but with enhanced stability and potency .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Ala2] Met-Enkephalinamide involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole, facilitating the formation of peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid, revealing the reactive sites for further coupling.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place to ensure consistency .
化学反応の分析
Types of Reactions: [Ala2] Met-Enkephalinamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids to create analogues with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols.
Substitution: Peptide analogues with modified amino acid sequences.
科学的研究の応用
[Ala2] Met-Enkephalinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes through opiate receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opiate system.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
作用機序
[Ala2] Met-Enkephalinamide exerts its effects by binding to opiate receptors in the brain, mimicking the action of endogenous enkephalins. This binding leads to the activation of intracellular signaling pathways that result in analgesia and other physiological responses. The primary molecular targets are the mu, delta, and kappa opiate receptors .
類似化合物との比較
Methionine Enkephalin: The natural peptide with a shorter duration of action and lower potency.
Leucine Enkephalin: Another endogenous enkephalin with leucine instead of methionine at the terminal position.
[D-Ala2, D-Leu5] Enkephalin: A synthetic analogue with enhanced stability and potency
Uniqueness: [Ala2] Met-Enkephalinamide is unique due to its enhanced stability and potency compared to natural enkephalins. The substitution of alanine at the second position increases its resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C28H38N6O6S |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21-,22-,23-/m0/s1 |
InChIキー |
ANZXICRKKYOVMY-ZMVGRULKSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


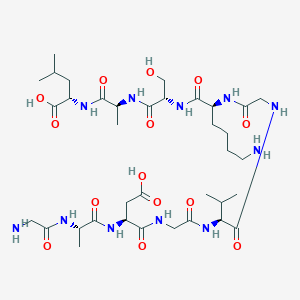
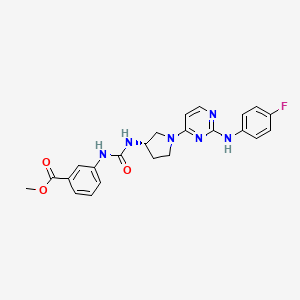
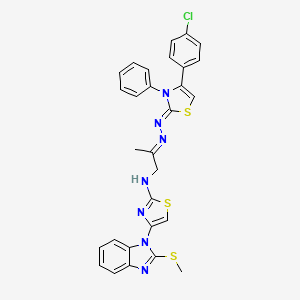

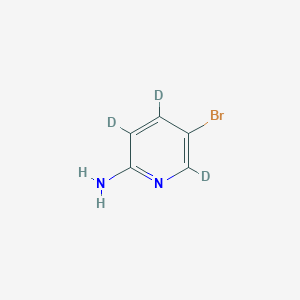
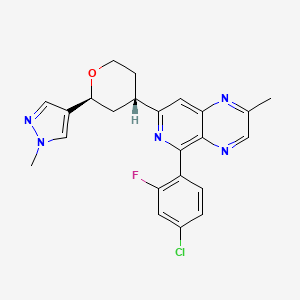
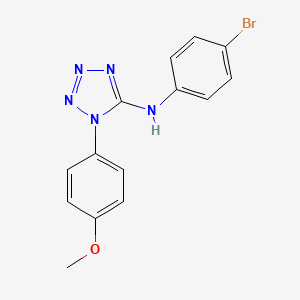
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)

